3,4,5-Trimethyl-2(5H)-furanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

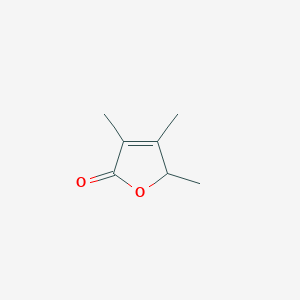

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trimethyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-4-5(2)7(8)9-6(4)3/h6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFZDFIHIYXIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(C(=O)O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432483 | |

| Record name | 3,4,5-Trimethyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33488-51-6 | |

| Record name | 3,4,5-Trimethyl-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033488516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRIMETHYL-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1M5N4XS85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,4,5-Trimethyl-2(5H)-furanone chemical properties

An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of 3,4,5-Trimethyl-2(5H)-furanone

Abstract

The 2(5H)-furanone scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This guide focuses on a specific derivative, This compound (CAS 33488-51-6) , a molecule of growing interest due to its demonstrated bioactivity and potential applications in both agrochemistry and drug development. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and therapeutic potential, with a particular focus on its emerging role as a neuroprotective agent. Designed for researchers, chemists, and drug development professionals, this guide synthesizes current knowledge to provide a foundational understanding and practical insights into this promising molecule.

Molecular Profile and Physicochemical Properties

This compound is a substituted γ-crotonolactone. The presence of three methyl groups on the furanone ring significantly influences its steric and electronic properties, which in turn dictate its reactivity and biological interactions.

| Property | Value | Source |

| IUPAC Name | 3,4,5-Trimethylfuran-2(5H)-one | - |

| CAS Number | 33488-51-6 | [2] |

| Molecular Formula | C₇H₁₀O₂ | [2] |

| Molecular Weight | 126.15 g/mol | [2] |

| Boiling Point | 60-80 °C at 1 mmHg | [2] |

| Density (Predicted) | 1.005 ± 0.06 g/cm³ | [2] |

| Storage | 2-8°C | [2] |

Note: Experimental data for properties such as melting point and specific solubility are not widely available in peer-reviewed literature and the values above are primarily from supplier data sheets.

Synthesis and Spectroscopic Characterization

A lucid and efficient synthesis for this compound has been developed, making it accessible for further research and large-scale production.

Synthetic Pathway

The most effective reported synthesis is a high-yielding, two-step process starting from 2,3-dimethylmaleic anhydride. The core transformation involves a nucleophilic addition followed by a stereoselective reduction. This method is noted for its straightforward execution and efficiency.

Caption: High-yield, two-step synthesis of this compound.

Spectroscopic Characterization

While experimentally derived spectra are not widely available in public databases, the structural features of this compound allow for a reliable prediction of its key spectroscopic signatures. This is crucial for reaction monitoring and quality control.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by the absorptions of the α,β-unsaturated lactone system.

-

C=O Stretch (Lactone): A strong, sharp absorption is predicted in the range of 1740-1760 cm⁻¹ . The exact position is influenced by ring strain and conjugation.

-

C=C Stretch (Alkene): A medium intensity absorption is expected around 1670-1690 cm⁻¹ .

-

C-O Stretch (Ester): A strong band is anticipated in the 1200-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts (in CDCl₃) are outlined below. These predictions are based on established substituent effects on the furanone core.[3][4][5][6][7][8]

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Assignment |

| C5-H | ~4.7-4.9 | Quartet (q) | Methine proton at C5 |

| C3-CH₃ | ~1.8-2.0 | Singlet (s) | Methyl protons on C3 |

| C4-CH₃ | ~1.9-2.1 | Singlet (s) | Methyl protons on C4 |

| C5-CH₃ | ~1.4-1.6 | Doublet (d) | Methyl protons on C5 |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| C2 (Carbonyl) | ~172-175 | C=O |

| C4 | ~145-150 | C=C |

| C3 | ~130-135 | C=C |

| C5 | ~78-82 | C-O |

| C4-CH₃ | ~12-15 | Methyl |

| C3-CH₃ | ~10-13 | Methyl |

| C5-CH₃ | ~18-22 | Methyl |

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule is expected to show a clear molecular ion peak.

-

Molecular Ion (M⁺): m/z = 126.

-

Key Fragments: Fragmentation would likely involve the loss of a methyl radical ([M-15]⁺, m/z = 111) from the C5 position, or loss of CO ([M-28]⁺) or a C₂H₅ radical ([M-29]⁺) via more complex rearrangements, characteristic of lactone fragmentation.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the electrophilic nature of the α,β-unsaturated lactone system. The methyl substituents provide steric hindrance and electron-donating effects that modulate this inherent reactivity.

Caption: Key sites of reactivity on the this compound scaffold.

-

Causality of Reactivity :

-

Michael Addition : The C4 position is electron-deficient due to conjugation with the carbonyl group, making it susceptible to attack by soft nucleophiles (e.g., thiols, amines, enolates). The methyl group at C4 provides some steric hindrance, which may necessitate more forcing conditions compared to an unsubstituted furanone.

-

Carbonyl Reactivity : The C2 carbonyl carbon is a hard electrophilic site, reactive towards strong, hard nucleophiles like organolithium reagents or Grignard reagents. This can lead to ring-opening or addition products.

-

Substitution Reactions : While the core ring is generally stable, highly reactive electrophiles or radicals could potentially interact with the C=C double bond.

-

Biological Activity and Therapeutic Potential

While initially identified for its role in agriculture, emerging evidence points towards a significant potential for this compound in drug development, particularly in the field of neuroprotection.

Agrochemistry: Seed Germination Inhibition

This compound has been identified as a potent seed germination inhibitor for various plant species, including lettuce and wheat.[9] It is hypothesized that its mechanism of action involves the inhibition of key regulatory enzymes essential for the germination process.[9] This activity makes it a promising lead compound for the development of novel herbicides or plant growth regulators.

Drug Development: Neuroprotective Potential

There is a strong rationale for investigating this compound as a therapeutic agent for neurodegenerative diseases.[9] This is supported by two main pillars of evidence:

-

Direct Evidence (Supplier Data): Commercial suppliers have noted the compound's potential neuroprotective properties, suggesting its utility in research targeting neurodegenerative conditions.[9]

-

Scaffold-Based Evidence: The broader class of furanone-containing molecules has demonstrated significant neuroprotective effects in various experimental models. Furanone derivatives isolated from natural sources have been shown to protect neuronal cells from oxygen-glucose deprivation/reperfusion injury. The structure-activity relationship in these studies indicates that substituents on the furanone ring are critical for activity.

The proposed mechanisms for the neuroprotective effects of furanones and related phenolic compounds include the suppression of neuroinflammation and the protection of neurons against injury induced by neurotoxins.[5] These effects are often mediated through the modulation of critical cell signaling pathways, such as the PI3K/Akt and MAP kinase pathways, which are integral to neuronal survival.[5] Given these precedents, this compound stands out as a compelling candidate for further investigation into its specific mechanisms of neuroprotection.

Experimental Protocol: Representative Michael Addition

To illustrate the reactivity and handling of this class of compounds, a general, self-validating protocol for a Michael addition of a thiol to a substituted 2(5H)-furanone is provided below. This protocol is representative and would require optimization for this compound.

Objective: To demonstrate the conjugate addition of a nucleophile to the furanone scaffold.

Materials:

-

Substituted 2(5H)-furanone (1.0 eq)

-

Thiophenol (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

TLC plates, ethyl acetate, hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted 2(5H)-furanone (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

-

Addition of Reagents: Add thiophenol (1.1 eq) to the solution via syringe. Cool the mixture to 0°C using an ice bath.

-

Initiation: Slowly add triethylamine (1.2 eq) dropwise to the stirred solution over 5 minutes. The base acts as a catalyst by deprotonating the thiol, generating the nucleophilic thiolate.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. A new, more polar spot corresponding to the product should appear, and the starting furanone spot should diminish. The R_f of the product will be lower than the starting material.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-thiosubstituted product.

-

Characterization: Confirm the structure of the product using NMR, IR, and mass spectrometry. The disappearance of the C=C stretch in the IR and the alkene proton signals in the ¹H NMR, along with the appearance of signals for the thioether moiety, validates the success of the reaction.

Conclusion and Future Directions

This compound is a molecule with established utility and significant untapped potential. Its efficient synthesis makes it an attractive platform for chemical exploration. While its role as a germination inhibitor is clear, the most exciting frontier lies in its potential as a neuroprotective agent. Future research should focus on:

-

Definitive Spectroscopic Analysis: Acquiring and publishing high-resolution experimental spectra to create a public, citable record.

-

In-depth Neuroprotection Studies: Elucidating the specific mechanisms by which it protects neuronal cells, using in vitro models of neurotoxicity and in vivo models of neurodegenerative diseases.

-

Analogue Synthesis and SAR: Synthesizing a library of related analogues to establish clear structure-activity relationships, optimizing for potency and drug-like properties.

This technical guide serves as a foundational resource to stimulate and support these future investigations, which could unlock the full therapeutic potential of this versatile furanone derivative.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,5,5-trimethyl-2(5H)-furanone. Retrieved from [Link]

-

Latypova, L., et al. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 27(19), 6649. Available at: [Link]

- Gómez-Calvo, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1293–1303.

-

PubChem. (n.d.). 3,5,5-Trimethyl-2(5H)-furanone. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4,5-Triphenyl-2(5H)-furanone. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3,5,5-trimethyl-furan-2-one. Retrieved from [Link]

- Blank, I., et al. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(6), 2356–2362.

- Rao, Y. S. (1976). The Chemistry of 2(5H)-Furanones. Chemical Reviews, 76(5), 625–694.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Khan Academy. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

- Davidson, A. D. (1965).

- Spencer, J. P. E. (2009). The neuroprotective potential of flavonoids: a multiplicity of effects. Genes & Nutrition, 4(4), 257–273.

- Govindarajan, R., et al. (2005). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 18(3), 121-136.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Abraham, R. J., et al. (1963). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 41(12), 3161-3176.

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound [myskinrecipes.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. researchgate.net [researchgate.net]

- 9. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 3,4,5-Trimethyl-2(5H)-furanone

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of the 2(5H)-Furanone Scaffold

The 2(5H)-furanone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities span from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects.[2][3] The inherent reactivity and structural versatility of the furanone core allow for the generation of diverse molecular architectures, making it a fertile ground for the development of novel therapeutic agents. This guide focuses on a specific, intriguing member of this family: 3,4,5-Trimethyl-2(5H)-furanone. While structurally simple, this molecule exhibits significant biological effects, notably as a potent seed germination inhibitor and a potential neuroprotective agent.[4][5] Understanding its molecular intricacies is paramount to unlocking its full therapeutic and agrochemical potential.

Molecular Structure and Physicochemical Properties

This compound, also known as trimethylbutenolide, is a substituted γ-lactone with the chemical formula C₇H₁₀O₂.[6] Its molecular structure is characterized by a five-membered lactone ring with methyl groups at the C3, C4, and C5 positions.

Caption: High-yield, two-step synthesis of this compound.

Experimental Protocol:

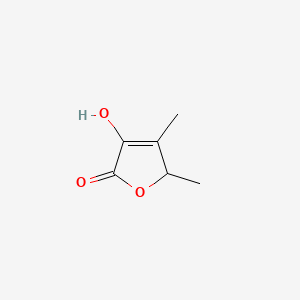

Step 1: Synthesis of 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one [7]

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3-dimethylmaleic anhydride in anhydrous diethyl ether.

-

Nucleophilic Addition: Cool the solution to 0 °C in an ice bath. Add a solution of methyllithium (MeLi) in diethyl ether dropwise to the stirred solution. The causality behind using MeLi lies in its potent nucleophilic character, which readily attacks one of the carbonyl groups of the anhydride, leading to ring opening and the formation of a carboxylate and a ketone. Subsequent intramolecular cyclization and work-up yield the hydroxyfuranone intermediate.

-

Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-hydroxy-3,4,5-trimethylfuran-2(5H)-one.

Step 2: Reduction to this compound [7]

-

Reaction Setup: Dissolve the purified 5-hydroxy-3,4,5-trimethylfuran-2(5H)-one from Step 1 in methanol.

-

Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise. NaBH₄ is a mild and selective reducing agent, chosen here to reduce the hydroxyl group at the C5 position. The likely mechanism involves the formation of a borate ester intermediate followed by protonolysis during work-up to yield the desired product.

-

Quenching and Work-up: After the addition is complete, stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Carefully add acetone to quench the excess NaBH₄, followed by the addition of water.

-

Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting crude product is often of high purity, but can be further purified by flash chromatography if necessary.

This self-validating protocol ensures high yields and purity, which can be confirmed by the spectroscopic methods detailed in the following section.

Spectroscopic Characterization

Table 2: Anticipated Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A quartet for the proton at C5, coupled to the C5-methyl protons.- A singlet or narrowly split multiplet for the C4-methyl protons.- A singlet or narrowly split multiplet for the C3-methyl protons.- A doublet for the C5-methyl protons. |

| ¹³C NMR | - A downfield signal for the carbonyl carbon (C2) around 170-175 ppm.- Signals for the olefinic carbons (C3 and C4) in the range of 120-150 ppm.- An upfield signal for the sp³-hybridized C5 carbon.- Signals for the three methyl carbons in the upfield region. |

| IR Spectroscopy | - A strong absorption band for the C=O stretch of the α,β-unsaturated lactone around 1750-1780 cm⁻¹.- A C=C stretching vibration band around 1650-1680 cm⁻¹.- C-H stretching and bending vibrations for the methyl groups. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 126.15 g/mol .- Characteristic fragmentation patterns involving the loss of methyl groups and cleavage of the furanone ring. |

Biological Activities and Potential Applications

Inhibition of Seed Germination

This compound has been identified as a potent seed germination inhibitor. [4]This activity is of significant interest for potential agrochemical applications, such as weed control or regulating crop growth.

Mechanism of Action (Hypothesized):

The precise molecular mechanism by which this compound inhibits seed germination is still under investigation and described as "elusive". [8]However, it is hypothesized to interfere with the signaling pathways of plant hormones that promote germination, such as gibberellins (GA), or to potentiate the effects of inhibitory hormones like abscisic acid (ABA). [8][9]

Caption: Hypothesized mechanism of seed germination inhibition by this compound.

Neuroprotective Potential

Intriguingly, research has indicated that trimethylbutenolide and its analogs exhibit neuroprotective effects. [5]A study demonstrated that these compounds can act as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes that are key targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease. [5] Potential Therapeutic Targets:

-

Monoamine Oxidase (MAO): Inhibition of MAO-A and MAO-B can increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which is beneficial in treating depression and Parkinson's disease.

-

Acetylcholinesterase (AChE): Inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, a strategy employed in the management of Alzheimer's disease to improve cognitive function.

The ability of the 2(5H)-furanone scaffold to interact with these key enzymes highlights its potential for the development of novel neuroprotective agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for their respective targets.

Future Directions and Conclusion

This compound stands as a testament to the chemical richness and therapeutic potential held within the 2(5H)-furanone family. Its straightforward synthesis and significant biological activities make it an attractive molecule for further investigation.

Key areas for future research include:

-

Stereoselective Synthesis and Biological Evaluation of Enantiomers: The development of methods to synthesize the individual enantiomers of this compound and the subsequent evaluation of their distinct biological activities will be crucial for any potential therapeutic or agrochemical development.

-

Elucidation of the Mechanism of Action: In-depth studies are needed to unravel the precise molecular targets and signaling pathways through which this molecule exerts its seed germination inhibitory and neuroprotective effects.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a broader range of analogs will provide valuable insights into the structural requirements for optimal activity and selectivity, guiding the design of more potent and targeted compounds.

References

-

The Good Scents Company. (n.d.). 3,5,5-trimethyl-2(5H)-furanone. Retrieved from [Link]

-

Chupakhin, E., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 26(21), 6498. Available at: [Link]

-

Organic Syntheses. (n.d.). 3-methyl-2(5h)-furanone. Retrieved from [Link]

-

PubChem. (n.d.). 3,5,5-Trimethyl-2(5H)-furanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Pošta, M., et al. (2010). Short Synthesis of the Seed Germination Inhibitor this compound. The Journal of Organic Chemistry, 75(17), 5750–5753. Available at: [Link]

-

Żurawska, K., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(22), 4937. Available at: [Link]

-

ResearchGate. (n.d.). The Chemistry of 2(5H)-Furanones. Retrieved from [Link]

-

Pošta, M., et al. (2013). Structure–activity relationships of analogs of 3,4,5-trimethylfuran-2(5H)-one with germination inhibitory activities. Journal of Plant Physiology, 170(14), 1245-1251. Available at: [Link]

-

ChemSynthesis. (n.d.). 3,5,5-trimethyl-furan-2-one. Retrieved from [Link]

-

Aremu, A. O., et al. (2019). Synthesis of potent neuroprotective butenolides based on plant smoke derived 3,4,5-Trimethylfuran-2(5H)-one and 3-methyl-2H-furo[2,3-c]pyrone-2-one. Phytochemistry, 162, 131-138. Available at: [Link]

-

Shah, S., et al. (2022). Underlying Biochemical and Molecular Mechanisms for Seed Germination. International Journal of Molecular Sciences, 23(15), 8502. Available at: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. mdpi.com [mdpi.com]

- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Synthesis of potent neuroprotective butenolides based on plant smoke derived 3,4,5-Trimethylfuran-2(5H)-one and 3-methyl-2H-furo[2,3-c]pyrone-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,5,5-Trimethyl-2(5H)-furanone | C7H10O2 | CID 39738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Natural Occurrence of 3,4,5-Trimethyl-2(5H)-furanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the natural occurrence, biosynthesis, chemical properties, and biological activities of 3,4,5-trimethyl-2(5H)-furanone. This document is intended to be a valuable resource for professionals in research, science, and drug development, offering insights into the fundamental aspects of this intriguing natural compound.

Introduction: The Significance of Furanones in Nature and Science

The 2(5H)-furanone moiety is a core structural feature in a diverse array of natural products found in plants, microorganisms, and marine organisms.[1] These compounds have garnered significant scientific interest due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antifungal properties.[1][2] this compound is a specific alkyl-substituted furanone that contributes to the sensory profile of various natural and processed products and exhibits notable biological effects. Understanding its natural distribution and formation is crucial for harnessing its potential in various applications, from flavor and fragrance development to agricultural and pharmaceutical research.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its detection, isolation, and application.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [3] |

| Molecular Weight | 126.15 g/mol | [4] |

| CAS Number | 33488-51-6 | [3] |

| Boiling Point | 60-80 °C at 1 mmHg | |

| Appearance | Not specified, likely a liquid at room temperature | |

| Solubility | Soluble in water (estimated at 1.629 x 10⁴ mg/L at 25°C) | [3] |

| Organoleptic Profile | Pleasant, caramel-like, sweet aroma |

Natural Occurrence: A Widespread but Underquantified Presence

This compound has been identified in a variety of natural and processed sources, where it often plays a role in the overall flavor and aroma profile. Its formation is frequently associated with thermal processing, such as roasting, and it is also a component of plant-derived smoke.

Identification in Plant Kingdom

This furanone derivative has been reported to be present in plants such as Triticum aestivum (wheat) and the model organism Arabidopsis thaliana.[5] Its presence in plant-derived smoke suggests it may be a product of the thermal degradation of plant constituents.[5]

Formation in Roasted and Processed Foods

The Maillard reaction and caramelization are key chemical transformations that occur during the roasting of foods like coffee beans, leading to the formation of a plethora of volatile compounds, including furanones.[6][7] While the presence of various furan and furanone derivatives in roasted coffee is well-documented, specific quantitative data for this compound in coffee remains to be extensively reported.[8][9]

Presence in Tobacco Smoke

Furan and its derivatives are known constituents of tobacco smoke.[10][11] Studies on heated tobacco products have identified 2(5H)-furanone in the mainstream smoke, indicating that thermal decomposition of tobacco components contributes to its formation.[12]

Biosynthesis: An Area Ripe for Investigation

The precise biosynthetic pathway of this compound in plants and other organisms has not yet been fully elucidated. However, insights can be drawn from the known biosynthesis of other furanone structures in nature.

In fungi, the furanone skeleton can be synthesized via polyketide pathways. For instance, the biosynthesis of gregatin A involves a polyketide synthase (PKS) and a hydrolase that facilitates the fusion of two carbon chains to form the furanone ring.[13] It is plausible that a similar enzymatic logic, involving the condensation and cyclization of small carboxylic acid precursors, could lead to the formation of alkyl-substituted furanones like this compound in plants and other organisms. Further research, including isotopic labeling studies and genome mining for relevant enzymes, is necessary to delineate the specific biosynthetic route.

Caption: Hypothetical biosynthetic pathway of this compound.

Biological Activities and Potential Applications

While research into the specific pharmacological effects of this compound is ongoing, preliminary studies and the known activities of related furanones suggest several areas of interest for drug development and other applications.

Germination Inhibition

This compound has been identified as a germination inhibitor of seeds from plants like lettuce and wheat.[5] This activity suggests its potential use in agriculture as a natural herbicide or plant growth regulator. The mechanism is speculated to involve the inhibition of key regulatory enzymes in the germination process.[5]

Potential Neuroprotective Effects

Some evidence suggests that this compound may possess neuroprotective properties, opening avenues for its investigation in the context of neurodegenerative diseases.[5] Further research is required to validate these preliminary findings and to understand the underlying mechanisms of action.

Antimicrobial and Cytotoxic Potential

The broader class of 2(5H)-furanone derivatives has demonstrated a wide range of biological activities, including antimicrobial and cytotoxic effects.[2][14] This suggests that this compound should be evaluated for similar properties, which could lead to applications in infectious disease research and oncology.

Caption: Overview of the biological activities of this compound.

Analytical Methodologies for Detection and Quantification

Accurate and sensitive analytical methods are essential for studying the natural occurrence and biological relevance of this compound. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for the analysis of this volatile compound.

Proposed Analytical Workflow

A robust analytical workflow for the quantification of this compound in a natural matrix, such as a plant extract or food sample, would typically involve the following steps:

Caption: A generalized workflow for the analysis of this compound.

Experimental Protocol: QuEChERS-Based Extraction and GC-MS/MS Analysis

The following protocol is an adaptation of a validated method for other furanones in food matrices and can serve as a starting point for the analysis of this compound.[15] Method validation and optimization for the specific matrix of interest are crucial.

1. Sample Preparation:

-

Homogenize a representative sample of the material (e.g., 4 grams of plant tissue or food product).

2. Extraction:

-

Place the homogenized sample in a 50 mL centrifuge tube.

-

Add 10 mL of water and 10 mL of acetonitrile.

-

Shake vigorously for 10 minutes.

-

Add 4 g of MgSO₄, 1 g of NaCl, 1 g of sodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.

-

Shake for another 10 minutes.

-

Centrifuge at 2500 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing appropriate sorbents to remove interfering matrix components (e.g., lipids).

-

Shake for 10 minutes and centrifuge at 2500 x g for 5 minutes.

4. GC-MS/MS Analysis:

-

Transfer the final extract into a GC vial.

-

GC Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection: 1 µL, splitless mode.

-

Oven Program: 50°C (hold 2 min), ramp to 265°C at an appropriate rate.

-

MS Detection: Use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ions for this compound will need to be determined by infusing a pure standard.

5. Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound.

-

The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

Conclusion and Future Directions

This compound is a naturally occurring compound with interesting sensory properties and promising, yet underexplored, biological activities. While its presence has been noted in various natural sources, there is a clear need for more quantitative studies to understand its distribution and concentration in the environment. Elucidating its biosynthetic pathway will provide fundamental knowledge and may open doors for biotechnological production. Furthermore, comprehensive pharmacological and toxicological evaluations are essential to fully assess its potential for drug development and other applications. This guide serves as a foundational resource to stimulate and support further research into this fascinating furanone derivative.

References

-

3,5,5-trimethyl-2(5H)-furanone, 50598-50-0 - The Good Scents Company. (n.d.). Retrieved January 24, 2026, from [Link]

-

The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

-

Analytical approach for determination of 2(5H)‐furanone and 3-methyl - EURL-PC. (2021, June 24). Retrieved January 24, 2026, from [Link]

-

Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans - Sandiego. (2021, March 14). Retrieved January 24, 2026, from [Link]

-

Analysis of furans and pyridines from new generation heated tobacco product in Japan - NIH. (2021, September 13). Retrieved January 24, 2026, from [Link]

-

Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - NIH. (2022, March 21). Retrieved January 24, 2026, from [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - NIH. (2022, October 31). Retrieved January 24, 2026, from [Link]

-

3,5,5-Trimethyl-2(5H)-furanone - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

-

Electronic Prediction of Chemical Contaminants in Aroma of Brewed Roasted Coffee and Quantification of Acrylamide Levels - PMC - NIH. (2022, March 1). Retrieved January 24, 2026, from [Link]

-

A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5 - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 24, 2026, from [Link]

-

3-Hydroxy-4,5-dimethyl-2(5H)-furanone levels in fortified Madeira wines: relationship to sugar content - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

-

Biosynthesis, Biological Role and Application of Fungal Phytohormones - ResearchGate. (2018, May 14). Retrieved January 24, 2026, from [Link]

-

Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. (n.d.). Retrieved January 24, 2026, from [Link]

-

RIFM fragrance ingredient safety assessment, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, CAS Registry Number 698-10-2. (2023, November 26). Retrieved January 24, 2026, from [Link]

-

Validated method for phytohormone quantification in plants - PMC - NIH. (2014, August 26). Retrieved January 24, 2026, from [Link]

-

Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - Frontiers. (2021, July 5). Retrieved January 24, 2026, from [Link]

-

The Chemistry of 2(5H)-Furanones - ResearchGate. (2010, August 25). Retrieved January 24, 2026, from [Link]

-

Furan metabolites are elevated in users of various tobacco products and cannabis - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

-

Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

-

Volatile Compounds in Green and Roasted Arabica Specialty Coffee: Discrimination of Origins, Post-Harvesting Processes, and Roasting Level - PubMed Central. (2023, January 20). Retrieved January 24, 2026, from [Link]

-

Effect of various roasting, extraction and drinking conditions on furan and 5-hydroxymethylfurfural levels in coffee - ResearchGate. (2022, August 6). Retrieved January 24, 2026, from [Link]

-

Inhalable constituents of thirdhand tobacco smoke: Chemical characterization and health impact considerations | Indoor Environment. (n.d.). Retrieved January 24, 2026, from [Link]

-

Furan Metabolites Are Elevated in Users of Various Tobacco Products and Cannabis | Request PDF - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3,5,5-trimethyl-2(5H)-furanone, 50598-50-0 [thegoodscentscompany.com]

- 4. 3,5,5-Trimethyl-2(5H)-furanone | C7H10O2 | CID 39738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. researchgate.net [researchgate.net]

- 8. Electronic Prediction of Chemical Contaminants in Aroma of Brewed Roasted Coffee and Quantification of Acrylamide Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Furan metabolites are elevated in users of various tobacco products and cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of furans and pyridines from new generation heated tobacco product in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurl-pc.eu [eurl-pc.eu]

A Technical Guide to the Physicochemical Characterization of 3,4,5-Trimethyl-2(5H)-furanone

Abstract: This technical guide provides a focused examination of two key physical properties of 3,4,5-Trimethyl-2(5H)-furanone (CAS No. 33488-51-6): its boiling point and density. Recognizing the limited availability of experimentally-derived data in public literature, this document emphasizes the robust methodologies required for the precise and reliable determination of these parameters. We present detailed, field-proven protocols for the Thiele tube boiling point determination and pycnometric density measurement. The rationale behind critical experimental choices is explored to ensure that the described protocols are self-validating and yield data of the highest integrity. This guide is intended for researchers, chemists, and drug development professionals who require accurate physicochemical data for process development, quality control, and formulation.

Introduction to this compound

This compound is a substituted furanone, a class of lactones that are of significant interest in the fields of flavor chemistry, natural products, and medicinal chemistry. This specific compound, identified by CAS number 33488-51-6, has been investigated for its biological activities, including potential as a germination inhibitor and for its neuroprotective properties.[1] As with any compound under investigation for pharmaceutical or commercial application, a thorough understanding of its fundamental physical properties is a prerequisite for its development.

Properties such as boiling point and density are critical for a multitude of applications:

-

Purification: Boiling point is the foundational property leveraged in distillation, a primary technique for purifying volatile liquid compounds.[2]

-

Identification: These physical constants serve as crucial benchmarks for confirming the identity and purity of a synthesized or isolated compound.[3]

-

Process Chemistry: Density and boiling point data are essential for chemical engineers in designing reaction vessels, heat exchangers, and separation processes.

-

Formulation & Drug Delivery: In drug development, density influences formulation properties like solubility, dissolution rate, and the manufacturing of dosage forms.

This guide provides both the known data for this compound and, more importantly, the detailed experimental frameworks for determining these properties with high fidelity.

Physicochemical Properties

The characterization of this compound is an ongoing endeavor, with some physical properties being predicted through computational models pending comprehensive experimental verification.

Summary of Physical Properties

The following table summarizes the currently available data for the boiling point and density of this compound. It is critical for researchers to recognize the nature of these values—whether they are experimentally determined or computationally predicted—as this context is vital for their application.

| Property | Value | Conditions | Source Type | Reference |

| Boiling Point | 60-80 °C | at 1 mmHg | Experimental | MySkinRecipes[4] |

| Density | 1.005 ± 0.06 g/cm³ | Predicted | Computational | MySkinRecipes[4] |

Note: The reported boiling point is at reduced pressure. The normal boiling point (at atmospheric pressure) would be significantly higher. The density value is a computational prediction and should be confirmed experimentally.

Experimental Determination of Physical Properties

To address the scarcity of verified experimental data, this section provides detailed, self-validating protocols for determining the boiling point and density of furanone derivatives like this compound.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[3] For small sample quantities, the Thiele tube method is a classic, reliable, and efficient technique that minimizes material consumption.

This protocol is designed to provide a precise boiling point measurement for a small-scale liquid sample.

Materials:

-

Sample of this compound (~0.5 mL)

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (calibrated, appropriate range)

-

Small-diameter test tube (e.g., 10x75 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Micro-burner or heat gun

-

Safety glasses and lab coat

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of the this compound sample into the small-diameter test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end down.

-

Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band.[5] The bottom of the test tube should be aligned with the thermometer's bulb.

-

Thiele Tube Setup: Insert the thermometer and attached sample into the Thiele tube, ensuring the sample is positioned in the main body of the tube, submerged in the oil.[6] The rubber band should remain above the oil level to prevent degradation.

-

Heating: Gently heat the side arm of the Thiele tube with a micro-burner. The design of the tube promotes natural convection, ensuring uniform heat distribution.[6]

-

Observation (First Stage): As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of trapped air.

-

Observation (Second Stage): Upon reaching the boiling point, a rapid and continuous stream of bubbles will be observed as the sample's vapor escapes.

-

Measurement: Remove the heat source once a vigorous stream of bubbles is established. The oil will begin to cool.

-

Boiling Point Reading: The boiling point is the temperature at which the bubbling stops and the liquid sample just begins to enter the capillary tube.[6] This moment signifies that the external pressure has just overcome the vapor pressure of the sample.

-

Record Pressure: Record the ambient atmospheric pressure along with the observed boiling point.

The Thiele tube method is chosen for its high accuracy with small sample volumes, a common scenario in research and drug discovery. The self-contained convection current within the heat-transfer fluid provides exceptionally uniform heating, which is critical for a sharp, reproducible measurement and avoids the superheating issues that can plague simpler setups. This inherent design feature makes the protocol self-validating, as erratic temperature fluctuations are minimized.

Caption: Workflow for Pycnometric Density Determination.

Conclusion

The precise physical properties of this compound, specifically its boiling point and density, are fundamental parameters for its continued research and development. While initial data exists, this guide underscores the critical need for rigorous experimental determination. The detailed protocols provided for the Thiele tube and pycnometer methods offer robust, self-validating frameworks for obtaining high-quality, reliable data essential for advancing the scientific understanding and application of this compound.

References

-

PubChem. 3,5,5-Trimethyl-2(5H)-furanone. National Center for Biotechnology Information. [Link].

-

Cheméo. Chemical Properties of 2(5H)-Furanone, 3,5,5-trimethyl- (CAS 50598-50-0). [Link].

-

ResearchGate. Experimental and computational studies of ?-lactones: Structure and bonding in the three-membered ring. [Link].

-

PubChem. 3,4,5-trimethylfuran-2(5H)-one. National Center for Biotechnology Information. [Link].

-

PubChem. ethylenediamine-N,N'-disuccinic acid. National Center for Biotechnology Information. [Link].

-

Babcock University. Experiment 1: Determining the Densities of Solids. [Link].

-

MySkinRecipes. This compound. [Link].

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link].

-

SlidePlayer. Determination of melting and boiling points. [Link].

-

Cheméo. Chemical Properties of Ethylenediamine-N,N'-disuccinic acid (CAS 20846-91-7). [Link].

-

ChemSynthesis. 3,5,5-trimethyl-furan-2-one. [Link].

-

Wikipedia. EDDS. [Link].

-

Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). [Link].

-

YouTube. Boiling Point Experiment S21. [Link].

-

Macmillan Learning. Tables of Unknowns and Derivatives. [Link].

-

YouTube. Determining the density of solids and liquids. The Lab Activity. [Link].

-

Truman State University. Determination of Density. [Link].

-

The Good Scents Company. 3,5,5-trimethyl-2(5H)-furanone. [Link].

Sources

The Neuroprotective Potential of 3,4,5-Trimethyl-2(5H)-furanone: A Technical Guide for Drug Discovery and Development

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing global health challenge. The complex pathophysiology of these conditions necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. This technical guide provides an in-depth exploration of the neuroprotective properties of 3,4,5-trimethyl-2(5H)-furanone, a butenolide compound also known as trimethylbutenolide. Drawing upon evidence from related smoke-derived butenolides and karrikinolides, this document elucidates the compound's potential to mitigate neurodegeneration through the dual inhibition of key enzymes—monoamine oxidase (MAO) and acetylcholinesterase (AChE). Furthermore, we will explore a promising, yet-to-be-confirmed, mechanism involving the activation of the Tropomyosin receptor kinase B (TrkB) signaling pathway. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding, experimental validation protocols, and future directions for the therapeutic application of this intriguing molecule.

Introduction: The Promise of Butenolides in Neuroprotection

This compound is a substituted furanone, a class of lactones that has garnered significant interest for its diverse biological activities. Initially identified in plant-derived smoke, this compound and its structural relatives, such as karrikinolides, have been shown to influence various physiological processes. Recent research has pivoted towards their potential neuroprotective effects, offering a novel chemical scaffold for the development of therapeutics against neurodegenerative disorders.

The rationale for investigating this compound stems from the established neuroprotective activity of structurally similar butenolides. These compounds have demonstrated the ability to modulate key pathological pathways implicated in Alzheimer's and Parkinson's disease. This guide will synthesize the available data to present a cohesive understanding of the neuroprotective potential of this compound.

Unraveling the Neuroprotective Mechanisms

The neuroprotective effects of this compound are believed to be multifactorial, targeting both enzymatic and signaling pathways crucial for neuronal health and survival.

Dual Enzyme Inhibition: A Two-Pronged Approach

A primary mechanism of action for related butenolides, and by extension, this compound, is the inhibition of two key enzymes implicated in the progression of neurodegenerative diseases: monoamine oxidase (MAO) and acetylcholinesterase (AChE).

-

Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. In Parkinson's disease, the depletion of dopamine is a central pathological feature. Inhibition of MAO-B, in particular, can increase the synaptic availability of dopamine, providing symptomatic relief. Furthermore, the catalytic activity of MAO produces hydrogen peroxide, a source of oxidative stress that contributes to neuronal damage. By inhibiting MAO, this compound may not only boost neurotransmitter levels but also reduce oxidative stress in the brain.

-

Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme that breaks down the neurotransmitter acetylcholine. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to cognitive decline. Inhibiting AChE increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and improving cognitive function.

The dual inhibition of both MAO and AChE by a single molecule presents a highly attractive therapeutic strategy, addressing multiple facets of neurodegeneration.

Potential Activation of the TrkB Signaling Pathway

Recent groundbreaking research on butenolides isolated from a marine-derived Streptomyces species has revealed a novel neuroprotective mechanism: the activation of the Tropomyosin receptor kinase B (TrkB) signaling pathway.[1] TrkB is the high-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.

While direct evidence for this compound is still required, the structural similarity to the active butenolides in the aforementioned study suggests a plausible mechanism. Activation of TrkB by a small molecule like this compound would mimic the effects of BDNF, triggering downstream signaling cascades that promote neuronal resilience and combat neurodegenerative processes. This represents a significant departure from simple enzyme inhibition and points towards a more profound, disease-modifying potential.

Experimental Protocols for Assessing Neuroprotective Properties

To rigorously evaluate the neuroprotective potential of this compound, a series of well-defined in vitro and in vivo experiments are essential. The following protocols provide a framework for these investigations.

In Vitro Assays

This commercially available luminescent assay provides a robust method for quantifying MAO-A and MAO-B activity.

Principle: The assay utilizes a luminogenic MAO substrate that is converted into luciferin by MAO. The subsequent addition of a luciferin detection reagent generates a stable glow-type signal that is proportional to MAO activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the MAO-Glo™ substrate and Luciferin Detection Reagent according to the manufacturer's instructions.

-

Enzyme and Compound Preparation: Prepare serial dilutions of this compound. Prepare recombinant human MAO-A and MAO-B enzymes at the desired concentration in the appropriate reaction buffer.

-

Reaction Setup: In a 96-well white opaque plate, add the test compound dilutions, followed by the MAO enzyme. Include appropriate controls (no enzyme, no inhibitor).

-

Initiate Reaction: Add the MAO-Glo™ substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection: Add the Luciferin Detection Reagent to each well to stop the reaction and initiate the luminescent signal.

-

Measurement: After a 20-minute incubation at room temperature, measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

This colorimetric assay is a standard method for measuring AChE activity.

Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, and acetylthiocholine iodide (ATCI) solution.

-

Enzyme and Compound Preparation: Prepare serial dilutions of this compound. Prepare a solution of AChE from a commercial source (e.g., electric eel).

-

Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, test compound dilutions, and AChE solution. Include appropriate controls.

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

-

Initiate Reaction: Add the ATCI solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percent inhibition and the IC₅₀ value.

Principle: To assess the direct neuroprotective effects of this compound, neuronal cell lines (e.g., SH-SY5Y) or primary neurons can be challenged with neurotoxic insults.

General Workflow:

-

Cell Culture: Culture neuronal cells in appropriate media and conditions.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).

-

Neurotoxic Challenge: Expose the cells to a neurotoxin such as:

-

Hydrogen Peroxide (H₂O₂): To model oxidative stress.

-

6-Hydroxydopamine (6-OHDA) or MPP⁺: To model Parkinson's disease-related neurotoxicity.

-

Amyloid-β (Aβ) oligomers: To model Alzheimer's disease-related neurotoxicity.

-

-

Assessment of Cell Viability: Measure cell viability using assays such as the MTT assay or LDH release assay.

-

Mechanistic Studies: Investigate downstream signaling pathways by performing Western blotting for key proteins (e.g., phosphorylated TrkB, Akt, ERK) or measuring intracellular reactive oxygen species (ROS) levels.

Sources

Methodological & Application

Synthesis of 3,4,5-Trimethyl-2(5H)-furanone: A Detailed Protocol and Application Guide

Introduction: The Significance of 3,4,5-Trimethyl-2(5H)-furanone

This compound is a substituted γ-lactone that has garnered significant interest in the fields of agrochemistry and pharmacology. It has been identified as a potent seed germination inhibitor, suggesting potential applications in agriculture as a novel herbicide or plant growth regulator.[1] Furthermore, furanone scaffolds are prevalent in a variety of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. The development of a robust and scalable synthesis for this compound is therefore a critical step towards enabling further research into its biological functions and potential commercial applications.

This application note provides a comprehensive, field-proven protocol for the efficient synthesis of this compound. The described methodology is designed for reproducibility and scalability, catering to the needs of researchers in both academic and industrial settings.

Synthetic Strategy: A Two-Step Approach from 2,3-Dimethylmaleic Anhydride

The presented synthesis is a high-yielding, two-step process commencing from the readily available starting material, 2,3-dimethylmaleic anhydride.[2] The core of this strategy involves a nucleophilic addition of a methyl group to the anhydride, followed by a subsequent reduction to yield the target furanone. This approach is advantageous due to its straightforward execution and high overall yield.

The logical flow of the synthesis is depicted in the workflow diagram below:

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is divided into two main stages: the synthesis of the intermediate, 5-hydroxy-3,4,5-trimethylfuran-2(5H)-one, and its subsequent reduction to the final product.

Part 1: Synthesis of 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one

This initial step involves the nucleophilic addition of a methyl group from methyllithium to one of the carbonyl carbons of 2,3-dimethylmaleic anhydride. This reaction proceeds through the formation of a tetrahedral intermediate, which upon workup yields the hydroxylated furanone intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,3-Dimethylmaleic Anhydride | 126.11 | 1.08 g | 8 |

| Methyllithium (1.6 M in diethyl ether) | 21.98 | 5.0 mL | 8 |

| Diethyl ether (anhydrous) | 74.12 | - | - |

| Hexane | 86.18 | - | - |

| Ethyl acetate | 88.11 | - | - |

| Silica gel (for column chromatography) | - | 30 g | - |

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 1.08 g (8 mmol) of 2,3-dimethylmaleic anhydride.

-

Solvent Addition: Add a suitable volume of anhydrous diethyl ether to dissolve the anhydride.

-

Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Slowly add 5.0 mL (8 mmol) of a 1.6 M solution of methyllithium in diethyl ether dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to proceed at 0 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of 30% ethyl acetate in hexane as the eluent to afford 5-hydroxy-3,4,5-trimethylfuran-2(5H)-one.[2] A typical yield for this step is approximately 79%.[2]

Part 2: Reduction of 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one to this compound

The second and final step is the reduction of the hydroxyl group at the C5 position. Sodium borohydride is an effective and mild reducing agent for this transformation, leading to the desired this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one | 142.15 | 0.97 g | 6.8 |

| Sodium borohydride | 37.83 | - | - |

| Methanol | 32.04 | - | - |

| Diethyl ether | 74.12 | - | - |

| Saturated aqueous ammonium chloride | - | - | - |

| Anhydrous sodium sulfate | 142.04 | - | - |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 0.97 g (6.8 mmol) of 5-hydroxy-3,4,5-trimethylfuran-2(5H)-one obtained from the previous step in methanol.

-

Reduction: Cool the solution to 0 °C. Add sodium borohydride portion-wise to the stirred solution. The amount of sodium borohydride should be in slight excess to ensure complete reduction.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the mixture with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[2]

Reaction Mechanism and Rationale

The synthetic route's efficiency lies in its well-understood and reliable reaction mechanisms.

Caption: Simplified reaction mechanism for the two-step synthesis.

Causality behind Experimental Choices:

-

Methyllithium as Nucleophile: Methyllithium is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the anhydride. Its use ensures a high conversion rate in the first step.

-

Sodium Borohydride for Reduction: Sodium borohydride is a selective reducing agent that is ideal for reducing the hydroxyl group in the presence of the ester functionality of the furanone ring. It is also safer and easier to handle compared to stronger reducing agents like lithium aluminum hydride.

-

Low-Temperature Conditions: Performing the reactions at 0 °C helps to control the exothermicity of the reactions and minimizes the formation of side products.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Analytical Data |

| 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one | C₇H₁₀O₃ | 142.15 | ~79 | ¹H NMR, ¹³C NMR, IR, MS |

| This compound | C₇H₁₀O₂ | 126.15 | High | ¹H NMR, ¹³C NMR, IR, MS |

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently produce this valuable compound for further investigation in various scientific disciplines. The high-yielding nature of this two-step synthesis makes it suitable for both small-scale laboratory work and larger-scale production.

References

-

PubChem. (n.d.). 3,4,5-trimethylfuran-2(5H)-one. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Detection of 3,4,5-Trimethyl-2(5H)-furanone in Complex Matrices

Introduction

3,4,5-Trimethyl-2(5H)-furanone is a substituted furanone derivative that contributes to the sensory profile of various food products and natural substances.[1] As a flavoring agent, it imparts pleasant, caramel-like, and sweet aromas, enhancing the richness of dairy, baked goods, and meat flavors.[1] Beyond its role in the food and fragrance industries, this compound has also been identified as a germination inhibitor for certain seeds.[2] The accurate and sensitive detection of this compound is crucial for quality control in food production, flavor profiling, and agricultural research.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the detection and quantification of this compound. We will delve into two primary analytical techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are synthesized from established methods for analogous furanone compounds and are designed to be robust and adaptable to various complex matrices.

Analytical Strategies: A Methodological Overview

The selection of an appropriate analytical method for this compound is contingent on the sample matrix, the required sensitivity, and the available instrumentation. Both GC-MS/MS and LC-MS/MS offer high selectivity and sensitivity, making them well-suited for trace-level analysis.

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is ideal for the analysis of volatile and semi-volatile compounds like furanones. The high resolution of gas chromatography combined with the specificity of tandem mass spectrometry allows for excellent separation from matrix interferences and confident identification and quantification. Headspace sampling techniques, such as Solid-Phase Microextraction (SPME), can be employed for clean and solvent-free sample introduction.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing less volatile and thermally labile compounds. It offers versatility in sample preparation and can directly analyze liquid samples with minimal cleanup. This method is particularly advantageous for complex liquid matrices such as beverages and biological fluids.

Protocol 1: GC-MS/MS Analysis of this compound in Solid and Semi-Solid Matrices

This protocol is adapted from a QuEChERS-like approach successfully used for the determination of other furanones in food matrices.[3] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.

Experimental Workflow: GC-MS/MS

Caption: Workflow for LC-MS/MS analysis of this compound.

Step-by-Step Protocol

1. Sample Preparation:

-

Centrifuge the liquid sample (e.g., fruit juice, wine, cell culture media) to remove any particulate matter.

-

Take a 10 mL aliquot of the clear supernatant.

-

Add an appropriate internal standard.

2. Liquid-Liquid Extraction (LLE):

-

Add 5 mL of a suitable extraction solvent (e.g., dichloromethane or ethyl acetate) to the sample.

-

Vortex for 2 minutes.

-

Centrifuge to separate the layers.

-

Carefully collect the organic (bottom) layer.

-

Repeat the extraction twice more and pool the organic extracts.

3. Solvent Evaporation and Reconstitution:

-

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

4. LC-MS/MS Instrumentation and Conditions:

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

MS/MS Detection: Electrospray ionization (ESI) in positive mode is typically used for furanones. MRM transitions should be optimized using a standard of this compound.

Data Presentation: Expected Performance

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |

| Limit of Quantification (LOQ) | 0.04 - 0.5 µg/L |

| Linearity (R²) | >0.999 |

| Recovery | 90 - 105% |

| Precision (RSD) | <10% |

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following validation steps are mandatory for both protocols:

-

Method Specificity: Analyze a variety of blank matrices to ensure no endogenous compounds interfere with the detection of this compound.

-

Calibration Curve: Prepare a multi-point calibration curve using a certified reference standard to establish linearity and the working range of the assay.

-

Accuracy and Precision: Perform recovery studies by spiking blank matrix with known concentrations of the analyte at low, medium, and high levels. Analyze these samples in replicate on different days to determine intra- and inter-day precision and accuracy.

-

Matrix Effects: Evaluate the impact of the sample matrix on the ionization of the analyte by comparing the signal response of a standard in solvent versus a standard spiked into a blank matrix extract.

Conclusion

The GC-MS/MS and LC-MS/MS methods detailed in this application note provide robust and sensitive frameworks for the detection and quantification of this compound in a variety of complex matrices. The choice between the two techniques will depend on the specific application, sample type, and desired sensitivity. Proper method validation is paramount to ensure the generation of accurate and reliable data. These protocols serve as a strong foundation for researchers and scientists to develop and implement their own validated assays for this important flavor and biologically active compound.

References

-

EURL-PC. (2024). Analytical approach suitable for determination of 2(5H)‐furanone and 3-methyl-2(5H)‐furanone. Retrieved from [Link]

-

Pereira, V., Leça, J. M., Gaspar, J. M., Pereira, A. C., & Marques, J. C. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry, 2018, 1-7. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. Retrieved from [Link]

-

Grosch, W., & Czerny, M. (1998). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of Agricultural and Food Chemistry, 46(12), 5034-5038. Retrieved from [Link]

-

Joint Research Centre. (n.d.). Methods for the determination of furan in food. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methyl-2(5h)-furanone. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. Retrieved from [Link]

-

Condurso, C., Cincotta, F., & Verzera, A. (2018). Determination of furan and furan derivatives in baby food. Food Chemistry, 254, 143-149. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2006). Determination of Furan in Foods. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,5,5-trimethyl-2(5H)-furanone. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5,5-dimethyl-2(5H)-furanone. Retrieved from [Link]

-

PubChem. (n.d.). 3,5,5-Trimethyl-2(5H)-furanone. Retrieved from [Link]

-

Journal of Agricultural and Food Chemistry. (2024). Determination of sotolon, sotolon precursors, and minerals in Okinawan awamori. Retrieved from [Link]

-

PubMed Central. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Retrieved from [Link]

-

Blank, I., & Schieberle, P. (1992). Quantification of the Flavour Compounds 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) and 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone in Fenugreek and other Seasonings. In Flavour Precursors (pp. 101-109). American Chemical Society. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 3,4,5-Trimethyl-2(5H)-furanone using ¹H NMR Spectroscopy

Abstract: This document provides a comprehensive guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 3,4,5-trimethyl-2(5H)-furanone (CAS 33488-51-6). As an α,β-unsaturated γ-lactone, this compound presents distinct structural features that are readily elucidated by ¹H NMR. This note is intended for researchers and chemists in organic synthesis and drug development, offering a detailed protocol from sample preparation to in-depth spectral analysis. We will explore the causal relationships between the molecular structure and the resulting spectral data, including chemical shifts, signal integration, and spin-spin coupling patterns.

Foundational Principles and Molecular Structure

Proton NMR (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the behavior of hydrogen nuclei (protons) within a magnetic field. The key information derived from a spectrum—chemical shift, integration, and signal splitting—correlates directly to the electronic environment, quantity, and connectivity of protons, respectively.[1][2]